MFCD31735654

Description

For this analysis, CAS 918538-05-3 (MDL: MFCD11044885) serves as a representative compound due to its structural relevance to heterocyclic aromatic systems, a common scaffold in medicinal chemistry. This compound has the molecular formula C₆H₃Cl₂N₃, a molecular weight of 188.01 g/mol, and features a pyrrolo[1,2-f][1,2,4]triazine core with two chlorine substituents. Key properties include:

- Log S (ESOL): -2.99 (solubility: 0.24 mg/mL)

- Bioavailability Score: 0.55

- PAINS Alerts: 0 (indicating low promiscuity in biological assays)

- Synthetic Accessibility: 2.07 (scale: 1–5, with lower values indicating easier synthesis) .

The compound exhibits moderate gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, making it a candidate for central nervous system (CNS)-targeted drug discovery. Its hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

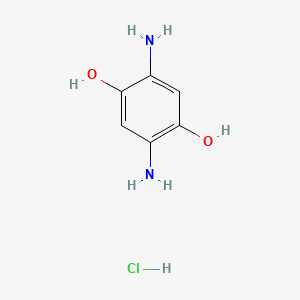

Molecular Formula |

C6H9ClN2O2 |

|---|---|

Molecular Weight |

176.60 g/mol |

IUPAC Name |

2,5-diaminobenzene-1,4-diol;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-1-5(9)4(8)2-6(3)10;/h1-2,9-10H,7-8H2;1H |

InChI Key |

IHZPEAZVMLYRON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31735654 typically involves the reaction of hydroquinone with ammonia or amine hydrochlorides. The reaction is usually carried out in an appropriate solvent at room temperature. The general steps are as follows :

- Hydroquinone is reacted with an excess of ammonia or amine hydrochloride in a suitable solvent.

- The reaction mixture is stirred at room temperature until the reaction is complete.

- The resulting precipitate is filtered and purified by recrystallization or other purification methods to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: MFCD31735654 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products:

Oxidation: Produces quinones.

Reduction: Produces hydroquinones.

Substitution: Produces substituted derivatives of the original compound.

Scientific Research Applications

MFCD31735654 has a wide range of applications in scientific research, including :

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in the staining and detection of nucleic acids in molecular biology experiments.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of MFCD31735654 involves its ability to participate in redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. The compound’s amino and hydroxyl groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to CAS 918538-05-3, enabling a comparative analysis of physicochemical and biological properties:

Structural Analogs in Pyrrolotriazine Family

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular Formula: C₉H₁₀ClN₃

- Molecular Weight: 195.65 g/mol

- Key Differences:

- Higher hydrophobicity (LogP: 2.15 vs. 1.64 for CAS 918538-05-3) due to the isopropyl group.

- Reduced solubility (Log S: -3.42 vs. -2.99) and lower bioavailability (0.48 vs. 0.55).

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

- Molecular Formula: C₇H₆ClN₃

- Molecular Weight: 167.60 g/mol

- Key Differences:

- Smaller molecular weight and planar structure improve metabolic stability.

- Higher BBB permeability (LogBB: 0.32 vs. 0.18) but increased CYP inhibition risk .

Halogenated Aromatic Compounds

CAS 1761-61-1 (MDL: MFCD00003330)

- Molecular Formula: C₇H₅BrO₂

- Molecular Weight: 201.02 g/mol

- Key Differences:

- Bromine substitution enhances electrophilicity for nucleophilic aromatic substitution.

- Higher solubility (0.687 mg/mL vs. 0.24 mg/mL) but lower bioavailability (0.55 vs. 0.55).

CAS 1533-03-5 (MDL: MFCD00039227)

- Molecular Formula: C₁₀H₉F₃O

- Molecular Weight: 202.17 g/mol

- Key Differences:

- Trifluoromethyl group increases metabolic resistance and lipophilicity (LogP: 2.98).

- Superior synthetic accessibility (1.89 vs. 2.07) due to straightforward Friedel-Crafts acylation .

Boronic Acid Derivatives

CAS 1046861-20-4 (MDL: MFCD13195646)

- Molecular Formula: C₆H₅BBrClO₂

- Molecular Weight: 235.27 g/mol

- Key Differences:

- Boron enables Suzuki-Miyaura cross-coupling for combinatorial chemistry.

- Lower GI absorption (moderate vs. high) due to polarity from the boronic acid group.

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Bioactivity: CAS 918538-05-3 shows superior leadlikeness (score: 1.0) compared to its isopropyl analog (score: 0.8), favoring its use in hit-to-lead optimization .

- Safety: Brominated analogs (e.g., CAS 1761-61-1) pose higher acute toxicity risks (H302) than chlorinated derivatives .

- Synthetic Efficiency: Trifluoromethylated compounds (e.g., CAS 1533-03-5) are synthesized with higher yields (98%) via green chemistry protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.